molecular formula C17H14N4O4S B2866649 1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1448079-53-5

1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide

Katalognummer: B2866649
CAS-Nummer: 1448079-53-5
Molekulargewicht: 370.38
InChI-Schlüssel: AROVJGCITPVTTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition for Therapeutic Applications

A class of [1,4]oxazepine-based primary sulfonamides has been developed, exhibiting strong inhibition of human carbonic anhydrases, which are therapeutically relevant. These compounds, including variants of the specified chemical structure, leverage the primary sulfonamide group for both enzyme inhibition and as a prosthetic group for zinc-binding, highlighting their potential in designing carbonic anhydrase inhibitors (A. Sapegin et al., 2018).

Antimicrobial and Antibacterial Activity

Research into heterocyclic compounds containing a sulfonamido moiety has unveiled their suitability as antibacterial agents. Novel compounds with this structure have shown high activity against various bacterial strains, indicating a promising avenue for developing new antimicrobial agents (M. E. Azab et al., 2013).

Synthesis of Novel Heterocycles for Drug Development

The synthesis of novel sulfone-linked bis heterocycles demonstrates the versatility of sulfonamide compounds in drug development. These compounds exhibit significant antimicrobial activity, with some showing pronounced effects, suggesting their potential in therapeutic applications (V. Padmavathi et al., 2008).

Advances in Sulfonamide-based Hybrid Compounds

Sulfonamides form a crucial class of drugs with a broad range of pharmacological activities. Recent advancements have led to the development of two-component sulfonamide hybrids, combining sulfonamide with other active pharmaceutical ingredients to create compounds with enhanced biological activities, including antibacterial, antitumor, and anti-neuropathic pain effects (Reihane Ghomashi et al., 2022).

Antitubercular Potential with Low Drug-Drug Interaction Risk

Optimization studies on sulfonamide compounds for treating Mycobacterium tuberculosis have identified specific derivatives displaying promising antimycobacterial activity with low cytotoxicity. Notably, some compounds show good activity against M. tuberculosis with minimal inhibition of the CYP 2C9 enzyme, indicating a lower risk of drug-drug interactions and highlighting their potential in combination treatments for tuberculosis (Hui-lan Chen et al., 2021).

Eigenschaften

IUPAC Name

1-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-21-10-12(9-18-21)26(23,24)20-11-6-7-15-13(8-11)17(22)19-14-4-2-3-5-16(14)25-15/h2-10,20H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROVJGCITPVTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.